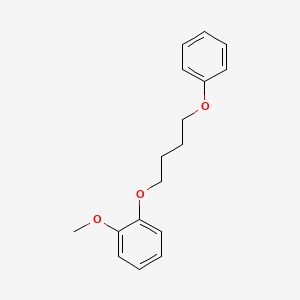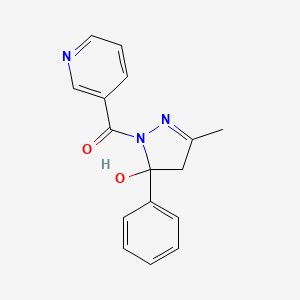
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide, also known as TMA-2, is a synthetic compound that belongs to the amphetamine family. It is a derivative of alpha-methyltryptamine (AMT) and has been used in scientific research for its potential therapeutic effects. TMA-2 has been studied extensively for its mechanism of action and its effects on the biochemical and physiological functions of the body.
Mecanismo De Acción
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. It also has affinity for other serotonin receptors such as 5-HT2C and 5-HT1A. 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has been shown to increase the levels of serotonin in the brain, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and acetylcholine in the brain, leading to its potential use in the treatment of neurodegenerative diseases. 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has also been shown to increase heart rate and blood pressure, and can cause vasoconstriction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been well-studied for its mechanism of action and potential therapeutic effects. However, 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide also has several limitations. It has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. It also has potential for abuse and can cause hallucinations and other adverse effects.
Direcciones Futuras
There are several future directions for the study of 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to determine its effectiveness and safety in this application. Another area of interest is its potential use in the treatment of depression and anxiety disorders. More research is needed to determine its efficacy and safety in these applications. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide and its mechanism of action.
Métodos De Síntesis
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide can be synthesized by using a modified Hofmann degradation reaction. The starting material for the synthesis is 2-(4,6,7-trimethyl-1-benzofuran-3-yl)ethan-1-amine, which is then treated with sodium hypochlorite to form the corresponding N-chloroethyl derivative. This intermediate is then treated with sodium hydroxide to produce 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide.
Aplicaciones Científicas De Investigación
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has been used in scientific research to study its potential therapeutic effects. It has been shown to have antidepressant and anxiolytic properties, and has been studied for its potential use in the treatment of depression and anxiety disorders. 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-7-4-8(2)12-10(5-11(14)15)6-16-13(12)9(7)3/h4,6H,5H2,1-3H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQUAHJMIGUHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=COC2=C1C)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6,7-Trimethyl-1-benzofuran-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-chlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4935530.png)
![4-(4-nitrophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935535.png)

![3,3'-[1,4-phenylenebis(oxy)]bis[1-(4-methyl-1-piperidinyl)-2-propanol]](/img/structure/B4935538.png)
![5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935547.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[4-methoxy-3-(methoxymethyl)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B4935554.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4935562.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-methoxyphenyl)-N-methylpropanamide](/img/structure/B4935576.png)
![(3S*)-1-ethyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B4935577.png)
![N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4935579.png)
![1-[5-(mesityloxy)pentyl]piperidine](/img/structure/B4935594.png)
![6-(allylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4935607.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B4935619.png)